1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-(5-oxopyrrolidin-3-yl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12-8-11(9-15-12)16-13(18)14-7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17)(H2,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVRSIUPBBMLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea typically involves the reaction of a pyrrolidinone derivative with a phenethylurea precursor. One common method involves the following steps:
Formation of Pyrrolidinone Intermediate: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amino acid derivative under acidic or basic conditions.
Coupling Reaction: The pyrrolidinone intermediate is then coupled with a phenethylurea derivative using a coupling reagent such as carbodiimide or a similar activating agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Sourcing: Obtaining high-purity starting materials, including the amino acid derivative and phenethylurea precursor.
Reaction Optimization: Scaling up the reaction conditions to ensure consistent yield and purity.
Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the pyrrolidinone ring or the phenethylurea moiety.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the phenethylurea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the pyrrolidinone ring.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a vital scaffold for developing new therapeutic agents. Its structural features allow for modifications that can lead to enhanced biological activity.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of compounds similar to 1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea exhibit promising anticancer properties. A study evaluated various urea derivatives against the National Cancer Institute's 60 human cancer cell lines, identifying specific compounds with significant antiproliferative effects. For instance, compounds with structural similarities showed lethal effects on melanoma and renal cancer cell lines, suggesting potential for further development in cancer therapies .
Biological Studies
The compound has been investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
A study focusing on 5-oxopyrrolidine derivatives found that certain compounds demonstrated selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. These findings indicate the potential of 1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea derivatives in treating resistant infections .
Materials Science
In materials science, the compound is explored for its potential use in synthesizing advanced materials with unique mechanical and chemical properties.
Synthesis of New Materials
The presence of the pyrrolidinone ring allows for the development of new polymers and materials that can be tailored for specific applications in industries such as coatings, adhesives, and drug delivery systems. The compound's ability to act as a building block in synthesizing more complex molecules makes it valuable in material innovation .
Chemical Biology
The compound is utilized as a probe in chemical biology to study various biochemical pathways and molecular interactions.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring can interact with enzymes and receptors, modulating their activity. The phenethylurea moiety may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its ability to influence key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(5-Oxopyrrolidin-3-yl)-3-phenylurea: Similar structure but lacks the phenethyl group.
1-(5-Oxopyrrolidin-3-yl)-3-benzylurea: Contains a benzyl group instead of a phenethyl group.
1-(5-Oxopyrrolidin-3-yl)-3-ethylurea: Features an ethyl group in place of the phenethyl group.
Uniqueness
1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea is unique due to the presence of the phenethyl group, which can enhance its biological activity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug development and materials science.
Biological Activity
1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The chemical structure of 1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea can be represented as follows:
This structure indicates the presence of a pyrrolidine ring, which is crucial for its biological activity.
1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of NF-κB Pathway : The compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. This inhibition can lead to reduced expression of pro-inflammatory cytokines and other mediators associated with chronic diseases .
- Modulation of IKK Activity : It interacts with the IκB kinase (IKK) complex, which is essential for the activation of NF-κB. By modulating IKK activity, the compound can influence cell survival and apoptosis pathways .
Anticancer Properties
Research has demonstrated that 1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea exhibits significant anticancer properties. In vitro studies reveal that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been documented in several studies.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 12 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also shows promising anti-inflammatory effects. It reduces the production of inflammatory mediators such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the effects of 1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The study concluded that the compound effectively induces apoptosis through the activation of caspase pathways .
Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. Administration of 1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea resulted in a significant reduction in paw edema and lower levels of pro-inflammatory cytokines compared to control groups .
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing 1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea?
- Synthesis Steps :
- Pyrrolidinone Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under reflux with catalysts like acetic acid .
- Urea Linkage : Reaction of the pyrrolidinone intermediate with phenethyl isocyanate in anhydrous THF at 0–5°C to form the urea bond .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization :
- Temperature control during urea formation prevents side reactions (e.g., carbamate formation).
- Solvent polarity adjustments improve reaction yields (e.g., DMF for polar intermediates) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyrrolidinone carbonyl at ~175 ppm in ¹³C NMR) and urea NH signals (~6.5–7.0 ppm in ¹H NMR) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₅H₁₉N₃O₂: calculated 282.145, observed 282.144) .
- HPLC : Purity analysis using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. How does the compound behave under acidic or basic hydrolysis conditions?
- Acidic Hydrolysis (HCl, 1M, reflux):
- Urea bond cleavage yields 5-oxopyrrolidin-3-amine and phenethylamine derivatives .
- Basic Hydrolysis (NaOH, 1M, 60°C):
- Partial degradation of the pyrrolidinone ring, forming succinimide derivatives .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) resolve contradictions in bioactivity data across analogs?
- Key Substituent Effects :
| Substituent | Impact on Activity | Source |
|---|---|---|
| Fluorophenyl | Enhances enzyme inhibition (e.g., kinases) via hydrophobic interactions | |
| Methoxyphenyl | Reduces metabolic stability due to O-demethylation | |
| Trifluoromethyl | Improves BBB penetration but increases cytotoxicity |
- Methodology :
- Compare IC₅₀ values in enzyme assays (e.g., kinase panels) and correlate with substituent electronic properties (Hammett constants) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Docking Studies :
- Use AutoDock Vina to model urea NH interactions with ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17) .
- Molecular Dynamics (MD) :
- Simulate binding stability (e.g., 100 ns MD runs in GROMACS) to assess hydrogen bond retention with key residues (e.g., Lys721 in EGFR) .
Q. How to address contradictory data in solubility and bioavailability studies?
- Contradiction : Low experimental solubility (<10 µM) vs. high predicted logP (2.8) .
- Resolution :
- Experimental Reassessment : Use biorelevant media (FaSSIF/FeSSIF) for solubility testing .
- Prodrug Design : Introduce phosphate esters at the pyrrolidinone oxygen to enhance aqueous solubility .
Methodological Guidance
-
Data Contradiction Analysis :
- Case Study : Conflicting cytotoxicity data (e.g., IC₅₀ = 5 µM in HeLa vs. 50 µM in MCF7):
-
Approach : Validate assay conditions (e.g., ATP levels, incubation time) and confirm target expression (e.g., Western blot for EGFR) .
-
Experimental Design for Enzyme Inhibition :
- Step 1 : Pre-incubate compound with target enzyme (30 min, 37°C).
- Step 2 : Use fluorescent substrates (e.g., ATP-γ-S for kinases) to quantify inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
